molecular formula C10H14N5O8P B1450780 Guanosine-5'-monophosphate CAS No. 85-32-5

Guanosine-5'-monophosphate

Cat. No. B1450780
CAS RN: 85-32-5
M. Wt: 363.22 g/mol
InChI Key: RQFCJASXJCIDSX-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanosine-5’-Monophosphate is a guanine nucleotide containing one phosphate group esterified to the sugar moiety and is found widely in nature . It holds significance in cellular metabolism, participating in numerous biochemical processes .


Synthesis Analysis

GMP synthesis starts with D-ribose 5′-phosphate, a product of the pentose phosphate pathway. The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with CO2, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring . Nucleoside 5′-monophosphates can also be synthesized by utilizing phosphorylating enzymes such as nucleoside kinases and a phosphate donor such as ATP or GTP .


Molecular Structure Analysis

The molecular structure of GMP consists of the phosphate group, the pentose sugar ribose, and the nucleobase guanine . The chemical formula of GMP is C10H14N5O8P .


Chemical Reactions Analysis

GMP is a ribonucleoside monophosphate which upon phosphorylation to GTP becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerase(s) . It also elicits an umami taste in humans and synergistically increases the intensity of the umami taste of monosodium glutamate (MSG) .

Scientific Research Applications

Noncardiovascular Applications of Phosphodiesterase-5 Inhibitors

  • Context: Phosphodiesterase type 5 (PDE5) inhibitors, impacting the PDE5-mediated breakdown of cyclic guanosine monophosphate (cGMP), are being investigated for various noncardiovascular medical and surgical applications.
  • Applications: These include male genitourinary disorders, cutaneous ulcerations, tissue protection, neurological conditions, diabetes, cancer, transplant and reconstructive surgery, female sexual dysfunction, and pregnancy disorders.
  • Significance: The broad range of PDE5 inhibitor research promises improved therapeutic options and a deeper understanding of biological mechanisms in medicine (Kloner et al., 2011).

Supramolecular Hydrogels from Chiral Carbon Dots

  • Innovation: Guanosine 5'-monophosphate (5'-GMP) forms blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescence and self-assemble into fluorescent hydrogels.
  • Potential Uses: This property of 5'-GMP could lead to applications in nanotechnology and material science.
  • Research Insight: The self-assembling nature of 5'-GMP into ordered structures is key to these developments (Ghosh et al., 2016).

cGMP Signaling and Cardioprotection

  • Role in Heart Diseases: cGMP, a derivative of GMP, is crucial in the pathophysiology of the heart. Modulation by drugs such as PDE-5 inhibitors and guanylate cyclase activators could benefit acute myocardial infarction, cardiac hypertrophy, heart failure, and doxorubicin cardiotoxicity.
  • Potential Benefits: PDE-5 inhibitors may enhance chemosensitivity of doxorubicin while providing cardiac protection (Kukreja et al., 2012).

GMP Polyamine Hybrid Hydrogels

  • Enhanced Gel Strength: GMP's self-assembling tendencies increase drastically when combined with polyamines, with potential in biocompatible smart materials and antitumor drug design.
  • Technological Applications: This enhancement has implications in material science, particularly in the design of smart materials and drugs targeting G-quadruplex stabilization (Belda et al., 2017).

Ovarian Cortical Tissue Culture

  • cGMP Analogue Application: The cGMP analogue 8-bromo-guanosine 3',5'-cyclic monophosphate (8-br-cGMP) enhances human ovarian follicle development and survival in tissue culture.
  • Implications in Reproductive Medicine: This finding is significant for ovarian biology and potential fertility treatments (Scott et al., 2004).

Self-Assembled Peroxidase from 5'-GMP

  • Biochemical Innovation: 5'-GMP and Fe(iii)-heme form a supramolecular catalyst with peroxidase activity, based on G-quadruplex binding to hemin.
  • Relevance in Biochemistry: Such assembly and catalysis modulation have implications in enzyme design and biochemistry (Harraz & Davis, 2018).

cGMP Signaling in Cardiovascular Diseases

  • Genetic Studies: Genetic research suggests cGMP's role in chronic cardiovascular diseases like coronary artery disease and myocardial infarction.
  • Future Research Potential: Understanding cGMP's role could lead to innovative treatments for cardiovascular diseases (Dang et al., 2020).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFCJASXJCIDSX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Record name GUANYLIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-14-4
Record name Poly(G)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9044295
Record name 5'-Guanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or white crystalline powder, Solid
Record name GUANYLIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Guanosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL
Record name GUANYLIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Guanosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-monophosphate

CAS RN

85-32-5, 29593-02-0
Record name Guanosine monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-Guanylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine-5'-Monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01972
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5'-Guanylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5'-Guanylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-guanylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5'-GUANYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guanosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanosine-5'-monophosphate
Reactant of Route 2
Reactant of Route 2
Guanosine-5'-monophosphate
Reactant of Route 3
Guanosine-5'-monophosphate
Reactant of Route 4
Reactant of Route 4
Guanosine-5'-monophosphate
Reactant of Route 5
Guanosine-5'-monophosphate
Reactant of Route 6
Reactant of Route 6
Guanosine-5'-monophosphate

Citations

For This Compound
11,100
Citations
M Grassl - Methods of Enzymatic Analysis, 1974 - Elsevier
Publisher Summary Guanosine-5′-monophosphate (G-5-MP) is a precursor of ribonucleic acid and is ubiquitous. G-5-MP can be detected in the free state in microorganisms and in …
Number of citations: 10 www.sciencedirect.com
NR Asadullina, AM Usacheva… - … and Nucleic Acids, 2010 - Taylor & Francis
… [ Citation 6 ] Based on this fact, we suppose that the guanosine-5′-monophosphate (GMP) is likely responsible for the protective and therapeutic effects of RNA and DNA. …
Number of citations: 52 www.tandfonline.com
JA Walmsley, JF Burnett - Biochemistry, 1999 - ACS Publications
The 31 P NMR spectra of (TMA) 2 (5‘-GMP), where TMA is [(CH 3 ) 4 N] + and 5‘-GMP is guanosine 5‘-monophosphate, and K 2 (5‘-GMP), containing various amounts of KCl or TMACl, …
Number of citations: 74 pubs.acs.org
A Wong, G Wu - Journal of the American Chemical Society, 2003 - ACS Publications
We report a solid-state multinuclear ( 23 Na, 15 N, 13 C, and 31 P) NMR study on the relative affinity of monovalent cations for a stacking G-quartet structure formed by guanosine 5‘-…
Number of citations: 194 pubs.acs.org
C Bossaller, GB Habib, H Yamamoto… - The Journal of …, 1987 - Am Soc Clin Investig
The dependence of vascular relaxation on an intact endothelium and the relationship between relaxation and cyclic GMP accumulation were determined in coronary arteries isolated …
Number of citations: 720 www.jci.org
HJJ Nijkamp, PG De Hann - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1967 - Elsevier
… Three genes which are involved in the guanosine 5'-monophosphate cycle of Escherichia coli were mapped on the chromosome. The genes guaA and guaB were located by …
Number of citations: 78 www.sciencedirect.com
MJ Napolitano, DJ Stewart… - Chemical research in …, 2006 - ACS Publications
… for study, guanosine 5‘-monophosphate (5‘-GMP), as a model compound of guanine in nucleic acids. In Scheme 1, structures of guanosine 5‘-monophosphate and guanine nucleosides …
Number of citations: 40 pubs.acs.org
A Wong, R Ida, L Spindler, G Wu - Journal of the American …, 2005 - ACS Publications
… We report a combined NMR and dynamic light scattering (DLS) study on the size of supramolecular structures formed by disodium guanosine 5‘-monophosphate, Na 2 (5‘-GMP), at pH 8…
Number of citations: 160 pubs.acs.org
AL Demain, M Jackson, RA Vitali, D Hendlin… - Applied …, 1966 - Am Soc Microbiol
… be less sensitive to feedback inhibition by guanosine-5'-monophosphate (GMP). A revertant … In order of decreasing activity, the purine nucleotides, guanosine-5'-monophosphate (GMP), …
Number of citations: 37 journals.asm.org
KJ Barnham, MI Djuran, PS Murdoch… - Journal of the Chemical …, 1994 - idus.us.es
… However we founds that cisplatin reacts with guanosine 5‘-monophosphate (5’-GMP) even in the presence of Met, and in order to understand the course of the latter reaction, we …
Number of citations: 129 idus.us.es

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.